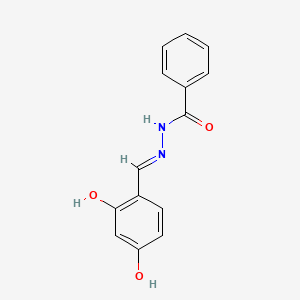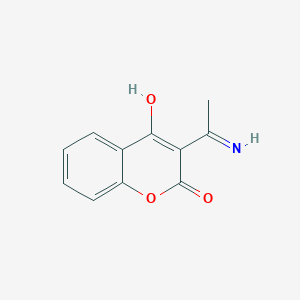
5,5'-Carbonylbis(2-(2-methoxyphenyl)isoindoline-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-Carbonilbis(2-(2-metoxifenil)isoindolina-1,3-diona): es un compuesto orgánico complejo con la fórmula molecular C31H20N2O7 y un peso molecular de 532.514 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5,5'-Carbonilbis(2-(2-metoxifenil)isoindolina-1,3-diona) típicamente involucra la reacción de anhídrido ftálico con derivados de anilina en un solvente de tolueno bajo condiciones de reflujo durante 24 horas . Este método permite la formación del andamiaje de isoindolina-1,3-diona, que es un componente estructural clave del compuesto.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El uso de catalizadores eficientes y parámetros de reacción optimizados pueden mejorar el rendimiento y la pureza, haciendo que el proceso sea más adecuado para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: 5,5'-Carbonilbis(2-(2-metoxifenil)isoindolina-1,3-diona) experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química: En química, 5,5'-Carbonilbis(2-(2-metoxifenil)isoindolina-1,3-diona) se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como agente anticonvulsivo. Los derivados de isoindolina-1,3-diona han mostrado promesa en la reducción de la actividad convulsiva en modelos experimentales .
Medicina: En medicina, los derivados del compuesto se exploran por sus posibles efectos terapéuticos, incluidas las propiedades anticonvulsivas y neuroprotectoras .
Industria: En el sector industrial, 5,5'-Carbonilbis(2-(2-metoxifenil)isoindolina-1,3-diona) se utiliza en la producción de tintes, colorantes y aditivos poliméricos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones .
Mecanismo De Acción
El mecanismo de acción de 5,5'-Carbonilbis(2-(2-metoxifenil)isoindolina-1,3-diona) implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se cree que su actividad anticonvulsiva está mediada a través de la modulación de los canales iónicos y los receptores de neurotransmisores en el cerebro. El compuesto puede mejorar los efectos inhibitorios del ácido gamma-aminobutírico (GABA) o inhibir la neurotransmisión excitatoria, reduciendo así la excitabilidad neuronal y la actividad convulsiva .
Comparación Con Compuestos Similares
Compuestos similares:
5,5'-Carbonilbis(2-(2,3-diclorofenil)isoindolina-1,3-diona): Este compuesto tiene características estructurales similares pero con sustituyentes dicloro, que pueden alterar su reactividad y aplicaciones.
5,5'-Carbonilbis(2-(2,4-dimetilfenil)isoindolina-1,3-diona):
5,5'-Carbonilbis(2-(3-acetilfenil)isoindolina-1,3-diona):
Singularidad: 5,5'-Carbonilbis(2-(2-metoxifenil)isoindolina-1,3-diona) es única debido a sus sustituyentes metoxilo, que influyen en sus propiedades electrónicas y reactividad. Esto lo hace particularmente valioso en aplicaciones específicas donde estas propiedades son ventajosas .
Propiedades
Número CAS |
5161-31-9 |
|---|---|
Fórmula molecular |
C31H20N2O7 |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-5-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H20N2O7/c1-39-25-9-5-3-7-23(25)32-28(35)19-13-11-17(15-21(19)30(32)37)27(34)18-12-14-20-22(16-18)31(38)33(29(20)36)24-8-4-6-10-26(24)40-2/h3-16H,1-2H3 |
Clave InChI |
MADDMXXADWRECX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)
![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)
![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)





![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)
![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)
